N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-14-6-9-16(10-7-14)30(27,28)13-21(26)23-15-8-11-17(19(25)12-15)22-24-18-4-2-3-5-20(18)29-22/h2-12,25H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDQMXUAPKHWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction is often carried out in the presence of catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions using dimethylformamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and green chemistry principles can enhance the scalability and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole ring or the phenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials, such as fluorescent dyes and imaging agents .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Key Observations:
Substituent Influence: The target compound uniquely combines a sulfonyl group (electron-withdrawing) and a phenolic -OH (hydrogen-bond donor), which may enhance receptor binding compared to simpler analogues like compound 16 .
Bioactivity :
- Compound 16 demonstrated c-Abl kinase activation, a mechanism relevant to cancer therapy .
- BZ-IV and triazole-containing derivatives (e.g., compound from ) showed broad-spectrum anticancer activity in preliminary screenings .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis involving sulfonylation and cycloaddition, similar to methods in and .
- Triazole derivatives () demand rigorous regioselective reactions, increasing production costs .
Physicochemical Properties
| Property | Target Compound | Compound 16 | BZ-IV |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 1.8 | 2.1 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
| Polar Surface Area | ~120 Ų | ~90 Ų | ~70 Ų |
- The higher polar surface area of the target compound suggests improved solubility over BZ-IV but lower membrane permeability .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, and potential applications in various fields.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity. The IUPAC name reflects its intricate design:
- IUPAC Name : this compound
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 436.5 g/mol
Enzyme Interactions
This compound interacts with several enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of various compounds. The benzothiazole ring facilitates binding to the active sites of these enzymes, potentially influencing their catalytic activities.
Cellular Effects
This compound has been shown to modulate key signaling pathways within cells, notably the mitogen-activated protein kinase (MAPK) pathway. Such modulation can lead to alterations in gene expression, impacting processes like cell proliferation and apoptosis. Research indicates that it may exhibit antimicrobial , antifungal , and anticancer activities, making it a candidate for therapeutic applications .
Anticancer Properties
Studies have indicated that compounds with benzothiazole structures exhibit significant anticancer properties. For instance, the compound's ability to inhibit cell growth in various cancer cell lines has been documented. It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism may involve disrupting cell membrane integrity or inhibiting specific metabolic pathways essential for microbial survival .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies showed that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This effect was attributed to the compound's ability to induce G1-phase cell cycle arrest and apoptosis .
- Antimicrobial Efficacy : A recent study evaluated the compound against Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. These findings suggest its potential as a therapeutic agent for infections caused by these pathogens.
Comparative Analysis Table
Q & A
Q. What are the recommended synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide?
Answer: The synthesis of structurally related acetamide derivatives often involves multistep reactions. Key steps include:
- Acylation : Reacting a substituted phenylamine precursor with acetic anhydride or acetyl chloride under reflux conditions to form the acetamide core .
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution, typically using toluenesulfonyl chloride in the presence of a base (e.g., pyridine or K₂CO₃) to neutralize HCl byproducts .
- Benzothiazole coupling : Incorporating the 1,3-benzothiazole moiety via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic or thermal conditions .
Methodological Note : Optimize reaction yields by controlling temperature (e.g., reflux in ethanol or DMF) and using anhydrous solvents to minimize hydrolysis side reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Answer: A combination of spectroscopic and crystallographic techniques is essential:
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and torsion angles to validate the spatial arrangement of the benzothiazole, hydroxyphenyl, and sulfonyl groups. For example, nitro group deviations from aromatic planes in similar compounds were quantified via torsion angles (e.g., -16.7° to 160.9°) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The hydroxyl proton (3-hydroxyphenyl) typically appears as a broad singlet (~δ 9-10 ppm), while sulfonyl and benzothiazole groups deshield adjacent protons .
- FT-IR : Identify key functional groups, such as the acetamide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
Q. What methods are used to assess purity and stability under experimental conditions?
Answer:
- HPLC-MS : Quantify purity (>95% threshold for biological assays) using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid. Monitor degradation products (e.g., hydrolyzed acetamide) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability. Related sulfonamide-acetamide hybrids decompose above 200°C, suggesting compatibility with high-temperature reactions .
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to determine optimal storage conditions. Benzothiazole derivatives often require -20°C storage to prevent dimerization .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the biological activity of this compound?
Answer:
- Target selection : Prioritize receptors with known affinity for benzothiazole and sulfonamide motifs (e.g., kinases, carbonic anhydrases). Use databases like PDB or AlphaFold for 3D structures .
- Software parameters : In AutoDock Vina or Schrödinger Suite, set grid boxes to encompass active sites (e.g., 20 ų) and apply Lamarckian genetic algorithms for conformational sampling. Validate docking poses via RMSD clustering (<2.0 Å threshold) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between the 3-hydroxyphenyl group and catalytic residues (e.g., His64 in carbonic anhydrase) .
Q. How can contradictory data from spectroscopic vs. crystallographic analyses be resolved?
Answer:
- Case example : If NMR suggests rotational freedom in the benzothiazole moiety but X-ray shows a planar conformation, perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature analysis) .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data. Discrepancies in dihedral angles >5° may indicate crystal packing effects or solvent interactions .
Q. What strategies mitigate instability during biological assays?
Answer:
- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to enhance solubility and prevent aggregation. Avoid strong oxidizers (e.g., H₂O₂) that degrade the benzothiazole ring .
- Light sensitivity : Shield solutions from UV light to prevent photooxidation of the hydroxyphenyl group. Confirm stability via UV-Vis spectroscopy (monitor λmax shifts over 24 hours) .
Q. How do substituents influence the compound’s reactivity in nucleophilic environments?
Answer:
- Electrophilic sites : The sulfonyl group’s electron-withdrawing nature activates the acetamide carbonyl toward nucleophilic attack (e.g., by thiols in glutathione). Quantify reactivity via HPLC after incubation with nucleophiles .
- Steric effects : The 4-methylbenzenesulfonyl group may hinder access to the benzothiazole’s sulfur atom, reducing metal-chelation capacity. Confirm via EDX analysis of metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
